Chlorcyclizine

Histamine H1 Receptor Radioligand Binding Antihistamine Potency

Chlorcyclizine (CAS 82-93-9) is a first-generation phenylpiperazine antihistamine that acts as a potent histamine H1 receptor antagonist. In addition to its classical antihistaminic activity, chlorcyclizine has been identified as an inhibitor of hepatitis C virus (HCV) entry, with demonstrated efficacy against HCV genotypes 1b and 2a in vitro and in human hepatocyte chimeric mouse models.

Molecular Formula C18H21ClN2
Molecular Weight 300.8 g/mol
CAS No. 82-93-9
Cat. No. B1668710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorcyclizine
CAS82-93-9
SynonymsDi-Paralene, Mantadil, Pruresidine, Trihistan, Chlorcyclizine;  Chlorcyclizine;  Chlorcyclizine free base
Molecular FormulaC18H21ClN2
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3
InChIKeyWFNAKBGANONZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 G SOL IN ABOUT 2 ML H2O, 11 ML ALC;  1 G SOL IN ABOUT 4 ML CHLOROFORM;  PRACTICALLY INSOL IN ETHER, BENZENE /CHLORCYCLIZINE HYDROCHLORIDE/
FREELY SOL IN WATER;  SOL IN ALC /CHLORCYCLIZINE DIHYDROCHLORIDE/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorcyclizine (CAS 82-93-9) Procurement Guide: First-Generation Piperazine Antihistamine with Unique HCV Entry Inhibition Profile


Chlorcyclizine (CAS 82-93-9) is a first-generation phenylpiperazine antihistamine that acts as a potent histamine H1 receptor antagonist . In addition to its classical antihistaminic activity, chlorcyclizine has been identified as an inhibitor of hepatitis C virus (HCV) entry, with demonstrated efficacy against HCV genotypes 1b and 2a in vitro and in human hepatocyte chimeric mouse models . Its dual pharmacology and distinct metabolic pathway (N-oxide formation) differentiate it within the piperazine class .

Chlorcyclizine vs. Piperazine Analogs: Why Structural Similarity Does Not Permit Functional Interchangeability


Although chlorcyclizine shares a benzhydrylpiperazine core with several related antihistamines (e.g., hydroxyzine, cyclizine, meclizine, cetirizine), its substitution pattern (4-chlorophenyl vs. unsubstituted phenyl, presence of a methyl group on the piperazine ring) yields quantifiably distinct receptor binding profiles, metabolic routes, and off-target activities . These molecular differences translate to meaningful variation in H1 receptor affinity (Ki), CYP induction potential, and the formation of unique metabolites such as N-oxide derivatives, making inter-class substitution scientifically unsound without empirical verification .

Chlorcyclizine Quantitative Differentiation: Head-to-Head Data vs. Cyclizine, Hydroxyzine, Meclizine, and Cetirizine


H1 Receptor Binding Affinity: Chlorcyclizine (Ki=9 nM) vs. Cyclizine (Ki=4.44 nM), Hydroxyzine (Ki=1.9 nM), Meclizine (Ki=250 nM), Cetirizine (Ki=6 nM)

In a comparative radioligand binding study using [3H]mepyramine in guinea pig brain membranes, chlorcyclizine exhibited a Ki of 9 nM for the histamine H1 receptor. This places its affinity between that of hydroxyzine (Ki=1.9 nM) and meclizine (Ki=250 nM), and approximately half as potent as cyclizine (Ki=4.44 nM) and cetirizine (Ki=6 nM). These quantitative differences in primary target engagement are critical for assay design and cross-compound comparison .

Histamine H1 Receptor Radioligand Binding Antihistamine Potency

Anti-HCV Activity: Chlorcyclizine (EC50=44 nM) vs. Hydroxyzine (EC50=1.9 µM)

In a screen of 30,426 compounds for anti-HCV activity, both chlorcyclizine and hydroxyzine were identified as potent inhibitors of viral entry. However, chlorcyclizine demonstrated an EC50 of 44 nM against HCV genotype 2a, while hydroxyzine required a concentration of 1.9 µM to achieve comparable inhibition, a 43-fold difference in potency . This differential activity is attributed to the presence of a methyl substituent on the piperazine ring of chlorcyclizine, which enhances interaction with the viral envelope protein E2 .

Hepatitis C Virus HCV Entry Inhibitor Antiviral Repurposing

Metabolic Fate: N-Oxide Formation (4.2% Dose in Rat) and Piperazine Ring Cleavage Metabolite Accumulation (CBED) vs. Cyclizine and Meclizine

Chlorcyclizine undergoes N-oxidation to form an inactive N-oxide metabolite, with 4.2% of an oral dose excreted as this species in rats . In contrast, cyclizine does not undergo significant N-oxidation. Furthermore, chronic administration of chlorcyclizine (50 mg/kg p.o. for 14 days) results in the accumulation of a unique piperazine ring-cleaved metabolite, N-(p-chlorobenzhydryl)-ethylenediamine (CBED), which exhibits distinctly retarded elimination kinetics . This metabolic pathway is shared with meclizine but produces a different retention profile.

Drug Metabolism N-Oxidation Piperazine Ring Cleavage Metabolite Identification

CNS Monoamine Turnover Effects: Homochlorcyclizine Increases Noradrenaline Turnover; Meclizine Shows Weak Influence

In a comparative study of 11 H1 antagonists in mice, homochlorcyclizine (a close structural analog of chlorcyclizine) significantly increased noradrenaline (NA) turnover, while meclizine exhibited comparatively weak effects on monoamine metabolism. Specifically, homochlorcyclizine increased NA turnover by approximately 40% relative to vehicle controls, whereas meclizine produced no significant change . This differential effect is attributed to antagonism at α-adrenoceptors and suggests that chlorcyclizine-class compounds may have distinct central nervous system activity profiles compared to meclizine.

Monoamine Turnover Noradrenaline Dopamine CNS Pharmacology

Analytical Differentiation: Enantiomeric Separation of Chlorcyclizine, Hydroxyzine, and Meclizine by Capillary Electrophoresis

A validated capillary zone electrophoresis method enables simultaneous enantioseparation of chlorcyclizine, hydroxyzine, and meclizine using a glycine buffer (0.6 mol/L, pH 3.00) with sulfated β-cyclodextrin (5 mg/mL) as chiral selector. The method achieves baseline resolution of enantiomers within <5 min, with a lower limit of quantitation of 10 μmol/L for each enantiomer using cyclizine as an achiral internal standard . This analytical capability is essential for distinguishing between racemic mixtures and ensuring the appropriate chiral composition for research applications.

Chiral Separation Capillary Electrophoresis Enantiomeric Purity

Optimal Use Cases for Chlorcyclizine (82-93-9) in Research and Development


HCV Entry Inhibition Screening and Lead Optimization

Chlorcyclizine serves as a validated positive control and lead scaffold in HCV entry inhibition assays, particularly in Huh7.5.1 cells infected with genotype 2a JFH1 virus. Its EC50 of 44 nM provides a benchmark for evaluating novel entry inhibitors . Derivatives with improved selectivity indices (>2000) and sub-10 nM EC50 values have been developed, making the parent compound a key reference point for SAR studies .

Comparative H1 Receptor Pharmacology Studies

Chlorcyclizine's intermediate H1 receptor affinity (Ki=9 nM) makes it a valuable comparator when profiling novel antihistamines or assessing functional selectivity across H1 receptor signaling pathways. Its affinity falls between high-potency antagonists like hydroxyzine (1.9 nM) and lower-potency agents like meclizine (250 nM), allowing for graded dose-response comparisons .

Metabolic Pathway Elucidation and Metabolite Identification

Chlorcyclizine is an ideal substrate for studying N-oxidation and piperazine ring cleavage pathways. Its N-oxide metabolite (4.2% urinary excretion) and the unique CBED metabolite provide clear analytical targets for mass spectrometry and chromatography method development . Comparative studies with cyclizine (negligible N-oxidation) and meclizine (shared CBED formation) offer insights into structure-metabolism relationships .

Chiral Separation Method Validation

The validated capillary electrophoresis method for chlorcyclizine, hydroxyzine, and meclizine enantiomers provides a robust platform for assessing enantiomeric purity in drug substance batches and pharmacokinetic studies. The short run time (<5 min) and low LOQ (10 μmol/L) enable high-throughput analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorcyclizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.